4-Bromo-6-(tert-butyl)dibenzo[b,d]furan
Overview
Description
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan is a chemical compound with the molecular formula C16H15BrO. It is a derivative of dibenzofuran, where a bromine atom is substituted at the 4th position and a tert-butyl group is substituted at the 6th position. This compound is known for its applications in various fields of scientific research, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan typically involves the bromination of 6-(tert-butyl)dibenzo[b,d]furan. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding dibenzofuran derivatives.
Reduction Reactions: The bromine atom can be reduced to form 6-(tert-butyl)dibenzo[b,d]furan
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents
Major Products Formed
Substitution Reactions: Products include various substituted dibenzofurans depending on the nucleophile used.
Oxidation Reactions: Products include oxidized dibenzofuran derivatives.
Reduction Reactions: The major product is 6-(tert-butyl)dibenzo[b,d]furan
Scientific Research Applications
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Environmental Chemistry: The compound is studied for its role in the degradation of environmental pollutants
Mechanism of Action
The mechanism of action of 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan depends on its application. In organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In material science, it contributes to the electronic properties of the materials it is incorporated into. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methyldibenzo[b,d]furan
- 4-Bromo-6-ethyldibenzo[b,d]furan
- 4-Bromo-6-isopropyldibenzo[b,d]furan
Comparison
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. Compared to its analogs with smaller alkyl groups, it exhibits different physical and chemical properties, making it suitable for specific applications in material science and organic synthesis .
Properties
IUPAC Name |
4-bromo-6-tert-butyldibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-16(2,3)12-8-4-6-10-11-7-5-9-13(17)15(11)18-14(10)12/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBGTPGFTMYLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273245 | |
Record name | 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438391-33-3 | |
Record name | 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438391-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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